Product packaging for aluminium chloride hexahydrate(Cat. No.:)

aluminium chloride hexahydrate

Cat. No.: B8786481
M. Wt: 241.43 g/mol
InChI Key: JGDITNMASUZKPW-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Aluminium chloride hexahydrate ( 7784-13-6) is a hydrated inorganic compound with the formula AlCl₃·6H₂O and a molecular weight of 241.43 g/mol. It typically presents as white or slightly yellow, crystalline, deliquescent crystals or powder . This compound is highly soluble in water, freely soluble in ethanol (96%), and soluble in glycerol, forming acidic solutions . In research and industrial contexts, it serves as a key material in several areas. It functions as an effective coagulating and flocculating agent in water treatment processes, aiding in the removal of turbidity and impurities . In organic synthesis, the hydrated form, being coordinatively saturated, is less active than the anhydrous form but still finds use in specific catalytic and preparative reactions . Furthermore, its well-documented astringent and antiperspirant properties make it a compound of interest in dermatological research, where its mechanism is attributed to the formation of obstructive plugs in sweat ducts upon neutralization . When heated, it decomposes to alumina at around 300°C . This product is labeled "For Research Use Only (RUO)" and is strictly intended for laboratory or industrial applications. It must not be used as a household chemical, personal cosmetic, or for any personal uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula AlCl3H12O6 B8786481 aluminium chloride hexahydrate

Properties

Molecular Formula

AlCl3H12O6

Molecular Weight

241.43 g/mol

IUPAC Name

aluminum;trichloride;hexahydrate

InChI

InChI=1S/Al.3ClH.6H2O/h;3*1H;6*1H2/q+3;;;;;;;;;/p-3

InChI Key

JGDITNMASUZKPW-UHFFFAOYSA-K

Canonical SMILES

O.O.O.O.O.O.[Al+3].[Cl-].[Cl-].[Cl-]

Origin of Product

United States

Synthetic Methodologies and Preparation Routes for Aluminium Chloride Hexahydrate

Processes for Obtaining Aluminium Chloride Hexahydrate from Raw Materials

The industrial production of this compound often begins with aluminous resources, which are subjected to chemical processes to extract and convert the aluminum content into the desired hydrated chloride salt.

Hydrochloric Acid Leaching of Aluminous Resources (e.g., Kaolin (B608303) Clays (B1170129), Coal Fly Ash)

A primary method for producing this compound involves the leaching of aluminum-rich raw materials with hydrochloric acid. mdpi.comgoogle.combohrium.com This process is particularly applicable to materials like kaolin clays and coal fly ash, which are abundant and represent a significant potential source of aluminum. mdpi.commdpi.com

The fundamental chemical reaction in this process involves the dissolution of aluminum oxide (Al₂O₃), present in the raw materials, by hydrochloric acid (HCl) to form aqueous aluminum chloride. For kaolin, the reaction can be represented as:

Al₂O₃·2SiO₂·2H₂O + 6HCl → 2AlCl₃ + 2SiO₂↓ + 5H₂O mdpi.com

The efficiency of the leaching process is influenced by several factors, including temperature, acid concentration, reaction time, and the solid-to-liquid ratio. bohrium.comekb.eg For instance, studies on kaolin clay have shown that leaching at elevated temperatures, such as 160°C, can achieve high aluminum extraction rates. mdpi.comresearchgate.net Similarly, research on coal fly ash has demonstrated that high-pressure HCl leaching at 210°C with a 30% HCl concentration can effectively extract aluminum. mdpi.com

Following the leaching step, the resulting aluminum chloride solution, often referred to as the leach liquor, is separated from the solid residues (like silica). mdpi.com This solution then undergoes further processing to crystallize this compound. mdpi.com A technique known as the strong acid-weak acid leach (SAWAL) has been developed to enhance the separation of AlCl₃·6H₂O from soluble impurities in calcined clay. 911metallurgist.com This method involves an initial leach with a strong acid to remove the majority of impurities, followed by dissolution of the AlCl₃·6H₂O with a weak HCl solution. 911metallurgist.com

Hydrothermal Hydrolysis Approaches

Hydrothermal hydrolysis presents an alternative route for the synthesis of aluminum-containing compounds from this compound. icsoba.org This method is considered advantageous due to being a single-stage process with low energy consumption and the ability to control the product's physical properties. icsoba.org

In one approach, the hydrothermal hydrolysis of an aqueous solution of this compound in the presence of urea (B33335) can yield highly dispersed (nano) γ-AlOOH (boehmite). icsoba.org The complete hydrolysis of AlCl₃ is achieved at temperatures between 433-513 K and pressures of 0.6 - 2.4 MPa. icsoba.org

Another variation is the hydrothermal self-hydrolysis of solid this compound, utilizing its own crystalline water. icsoba.org This process, conducted at 513 K and 1.5 MPa, primarily forms bayerite and aluminum oxychlorides. icsoba.org These methods offer a pathway to aluminum oxides and hydroxides, which can be precursors for other aluminum compounds. icsoba.org

Advanced Crystallization and Purification Techniques

The production of high-purity this compound necessitates effective crystallization and purification methods to remove impurities present in the leach liquor.

Multi-Stage Crystallization for Enhanced Purity

To achieve the high purity required for applications such as the production of cell-grade alumina (B75360), multi-stage crystallization processes are often employed. mdpi.com911metallurgist.comjustia.com These methods involve sequential crystallization steps to progressively reduce the concentration of impurities. justia.comgoogle.com

A two-stage crystallization process has been described for purifying the aluminum chloride solution obtained from kaolin leaching. mdpi.com The first stage, conducted at a lower temperature (e.g., 20°C), aims to maximize the crystallization yield, which can be as high as 97%. mdpi.comrudmet.ru The crystals from this stage are then recrystallized in a second stage at a higher temperature to further enhance purity. mdpi.com It has been shown that a three-stage purification process can increase the purity of the hexahydrate crystals to 99.961%. ekb.eg

Fractional crystallization is another approach where the impure crystallisate is redissolved and recrystallized multiple times. justia.comgoogle.com While effective, this can be energy-intensive due to the need to evaporate large quantities of water. justia.com To mitigate this, processes have been developed where the mother liquor from a colder crystallization stage is fed to a hotter stage, and impurities are removed from the mother solution of the hottest stage. justia.comgoogle.com

Influence of Gaseous Hydrogen Chloride on Crystallization Dynamics

The crystallization of this compound is significantly influenced by the presence of gaseous hydrogen chloride (HCl). researchgate.netrudmet.ru Sparging HCl gas through the aluminum chloride solution is a common technique to induce crystallization. 911metallurgist.comonemine.org This method works by reducing the solubility of AlCl₃ in the solution as the concentration of HCl increases. 911metallurgist.comrudmet.ru

The rate of HCl gas flow is a critical parameter. 911metallurgist.comonemine.org For instance, doubling the HCl flow rate from 1.3 to 2.6 L/min has been observed to double the concentration of phosphorus and magnesium impurities in the resulting crystals. 911metallurgist.com The optimal conditions for the crystallization process have been identified as a temperature of 60°C, an HCl concentration in the solution of 26-30%, an HCl gas consumption of 0.5 L/min, and a duration of 1 hour. researchgate.netkims-imio.com The yield of this compound is dependent on the AlCl₃ concentration in the feed and the HCl concentration in the mother liquor. 911metallurgist.com

Temperature also plays a crucial role in the crystallization process. High-temperature crystallization tends to produce larger crystals (around 500 μm) compared to low-temperature crystallization (around 250 μm). rudmet.ru Larger crystals can form coarser agglomerates, which facilitates more efficient filtering and washing. rudmet.ru However, crystallization temperatures below 60°C have been found to decrease the purity of the crystals. 911metallurgist.comonemine.org

Behavior and Distribution of Impurity Metals During Crystallization

The behavior of impurity metals during the crystallization of this compound is a key factor in determining the final product's purity. researchgate.netkims-imio.com Impurities such as iron, calcium, magnesium, potassium, and sodium can be present in the leach liquor. researchgate.net

Research has shown that most metallic impurities, with the exception of barium, tend to remain in the mother liquor during crystallization. researchgate.netkims-imio.comresearchgate.net It has been observed that up to 98% of most impurities pass into the mother liquor. researchgate.netkims-imio.com However, some impurities, particularly phosphorus and magnesium, can concentrate in the crystals, especially during the early stages of crystal growth. 911metallurgist.comonemine.org The concentration of these impurities in the feed solution is a significant factor affecting the purity of the final crystals. 911metallurgist.comonemine.org

The presence of iron as an impurity has been studied, and it was found that it does not significantly impact the crystallization process itself. rudmet.ru However, a twofold increase in the iron concentration in the initial solution can lead to a 1.5-time increase in the iron concentration in the this compound crystals. rudmet.ru The majority of impurities found in the crystals are often due to the residual mother liquor on the particle surface. rudmet.ru Washing the crystals with concentrated hydrochloric acid can reduce the amount of these impurities by 70-80%. rudmet.ru

Optimization of Washing Processes for Crystal Purity

The purity of this compound crystals is significantly influenced by the washing process implemented post-crystallization. Research indicates that washing the crystals with hydrochloric acid is a crucial step to remove impurities. google.comresearchgate.net To minimize impurity levels of elements such as barium, calcium, iron, magnesium, and sodium, multiple washings with a 32% hydrochloric acid solution have been proposed. researchgate.net

The effectiveness of the washing process is also tied to the pH of the washing solution. A decrease in the acidity of the washing solution from a pH of 10 to 5.5 has been shown to facilitate the isolation of this compound crystals with minimal content of metallic impurities. researchgate.net Another effective method involves washing the crystal suspension in a continuously working centrifuge with a starting solution that is poor in impurities. google.com This process helps in adjusting the impurity concentrations to obtain a product of higher purity. google.com

Table 1: Effect of Washing Solution pH on Impurity Levels in this compound Crystals

Impurity Concentration (ppm) at pH 10 Concentration (ppm) at pH 5.5
Calcium (Ca) > 5 3-5
Iron (Fe) > 6 3-6
Magnesium (Mg) > 3 1-3
Titanium (Ti) > 0.5 0.1-0.5
Sodium (Na) > 3 1-3

Challenges in Direct Dehydration to Anhydrous Aluminium Chloride

The direct dehydration of this compound to produce anhydrous aluminium chloride presents significant challenges. wikipedia.orgosti.gov When the hexahydrate is heated, it does not simply lose its water of hydration. Instead, it undergoes decomposition to form aluminium hydroxide (B78521) or alumina (aluminium oxide), along with the release of hydrogen chloride gas and water. wikipedia.orggoogle.com This decomposition reaction typically occurs at temperatures around 180°C. google.com

The primary reason for this decomposition is the strong bond between the aluminium ion and the oxygen atoms of the water molecules in the hexahydrate complex, [Al(H₂O)₆]Cl₃. wikipedia.orgosti.gov Heating the compound leads to hydrolysis, where the water ligands react to form aluminium hydroxide. wikipedia.org

Table 2: Thermodynamic Data for Dehydration and Decomposition of this compound

Reaction Gibbs Free Energy (ΔG) at 300°C Gibbs Free Energy (ΔG) at 600°C
AlCl₃·6H₂O → AlCl₃ + 6H₂O Unfavorable Favorable

This table illustrates that the decomposition reaction to alumina is thermodynamically favorable at lower temperatures than the direct dehydration to anhydrous aluminium chloride. kunbaogroup.com

Attempts to prevent this hydrolysis by heating in a stream of hydrogen chloride gas have proven ineffective. google.com To overcome these challenges, alternative methods have been explored, such as reacting the hexahydrate with reagents like thionyl chloride or phosgene, which chemically react with the water. google.comreddit.com Another approach involves a two-step process of heating to a substantially dehydrated state, followed by a reaction with a gas mixture containing chlorine and carbon monoxide. google.com

Structural Elucidation and Advanced Spectroscopic Characterization

Crystalline and Amorphous Phase Analysis

Analysis of the solid-state structure of aluminium chloride hexahydrate is fundamental to understanding its physical and chemical behavior. Techniques such as X-ray diffraction and electron microscopy are pivotal in elucidating its crystalline nature and morphology.

X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of materials. For this compound, XRD studies have been crucial in confirming its crystal system, space group, and the arrangement of its constituent ions.

The solid form of this compound consists of an ionic lattice. The structure is composed of discrete hexaaquaaluminium(III), [Al(H₂O)₆]³⁺, octahedral cations and chloride (Cl⁻) anions. wikipedia.org These ions are held together in the crystal lattice by hydrogen bonds that form between the aqua ligands (water molecules) and the chloride ions.

Single-crystal X-ray diffraction studies have provided precise lattice parameters for this compound. It has been confirmed to crystallize in a hexagonal unit cell. researchgate.net Further detailed analysis has identified its space group as R-3c. researchgate.net The Al-O bond length within the hexaaquaaluminium(III) cation has been determined to be approximately 1.88 Å. researchgate.net

The table below summarizes the key crystallographic data for this compound obtained from XRD studies.

ParameterValue
Crystal SystemHexagonal
Space GroupR-3c
Cationic Species[Al(H₂O)₆]³⁺
Anionic SpeciesCl⁻
Key Bonding FeatureHydrogen Bonds
Al-O Bond Length~1.88 Å

This table presents a summary of the crystallographic information for this compound.

Electron microscopy techniques are indispensable for visualizing the surface morphology and obtaining nanoscale information about materials. Scanning Electron Microscopy (SEM) and its high-resolution variant, Field Emission Scanning Electron Microscopy (FESEM), are used to examine the size, shape, and surface topography of crystalline materials. For this compound, SEM analysis can reveal the morphology of its crystals. researchgate.net

High-Resolution Transmission Electron Microscopy (HRTEM) provides even greater detail, allowing for the visualization of the crystal lattice at the atomic scale. This can be used to study the crystallinity and identify any defects or amorphous regions within the material.

Furthermore, when coupled with Energy-Dispersive X-ray Spectroscopy (EDS) in a Scanning Transmission Electron Microscope (STEM), elemental composition and distribution can be mapped at the nanoscale. STEM-EDS analysis of this compound would confirm the presence and provide a semi-quantitative analysis of aluminum, chlorine, and oxygen.

TechniqueInformation Provided
SEM/FESEMProvides images of the surface topography, crystal shape, and size distribution.
HRTEMAllows for the visualization of the crystal lattice, assessment of crystallinity, and identification of nanoscale defects.
STEM-EDSEnables elemental mapping and compositional analysis at the nanoscale, confirming the presence of Al, Cl, and O.

This table outlines the applications of various electron microscopy techniques in the characterization of this compound.

Vibrational and Electronic Spectroscopy

Spectroscopic techniques that probe the vibrational and electronic energy levels of a molecule provide detailed information about its functional groups and electronic structure.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound is characterized by distinct absorption bands that correspond to the vibrations of its constituent parts, primarily the coordinated water molecules and the Al-O bonds.

A prominent feature in the FTIR spectrum is a broad absorption band in the region of 3043 cm⁻¹, which is attributed to the O-H stretching vibrations of the coordinated water molecules in the [Al(H₂O)₆]³⁺ cation. researchgate.net Another significant peak is observed around 1635 cm⁻¹, corresponding to the H-O-H bending vibration of these water molecules. researchgate.net Vibrations associated with the Al-O bonds in the hexaaqua complex are also observed in the lower frequency region of the spectrum.

The table below lists the characteristic FTIR absorption bands for this compound and their corresponding vibrational modes.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3043O-H stretchingCoordinated H₂O
~1635H-O-H bendingCoordinated H₂O
Lower FrequencyAl-O stretching and bending[Al(H₂O)₆]³⁺ complex

This table summarizes the key FTIR spectral data for the identification of functional groups in this compound.

Raman spectroscopy is particularly useful for studying the vibrational modes of species in aqueous solutions. For this compound dissolved in water, the dominant species is the hexaaquaaluminium(III) ion, [Al(H₂O)₆]³⁺. Raman spectra of these solutions show distinct bands corresponding to the vibrational modes of this complex. researchgate.netrsc.org

Based on an octahedral (Oₕ) symmetry for the [Al(H₂O)₆]³⁺ ion, several Raman-active modes are predicted and have been experimentally observed. researchgate.netrsc.org A weak, polarized band at approximately 525 cm⁻¹ is assigned to the symmetric Al-O stretching mode (ν₁(a₁g)). researchgate.netrsc.org Two depolarized modes are observed at around 438 cm⁻¹ and 332 cm⁻¹, which are assigned to the ν₂(e₉) and ν₅(f₂₉) modes of the hexaaquaaluminium(III) ion, respectively. researchgate.netrsc.org The observation of these specific bands confirms the stability of the [Al(H₂O)₆]³⁺ cation in aqueous solutions of aluminium chloride. researchgate.netrsc.org

The following table details the Raman spectral data for the hexaaquaaluminium(III) ion in aqueous solution.

Wavenumber (cm⁻¹)Vibrational ModeSymmetry Assignment
~525Symmetric Al-O stretchν₁(a₁g)
~438Al-O bendν₂(e₉)
~332Al-O bendν₅(f₂₉)

This table presents the characteristic Raman bands for the [Al(H₂O)₆]³⁺ ion in aqueous solution.

UV-Visible-Near-Infrared (UV-Vis-NIR) spectroscopy probes the electronic transitions within a molecule by measuring the absorption of light in the ultraviolet, visible, and near-infrared regions. nih.gov For this compound, the electronic spectrum is dominated by the transitions involving the [Al(H₂O)₆]³⁺ complex.

The Al³⁺ ion has a d⁰ electronic configuration, meaning it has no d-electrons. Consequently, d-d electronic transitions, which are common in transition metal complexes and often give rise to color, are not possible. libretexts.org Therefore, the [Al(H₂O)₆]³⁺ complex is colorless.

The absorption bands observed in the UV region for this complex are typically due to charge-transfer transitions. nih.gov Specifically, these are ligand-to-metal charge transfer (LMCT) transitions, where an electron is excited from a molecular orbital that is primarily ligand (H₂O) in character to a molecular orbital that is primarily metal (Al³⁺) in character. These transitions are generally of high energy and occur in the UV part of the spectrum.

Type of TransitionDescriptionSpectral Region
d-d TransitionsNot possible due to the d⁰ electronic configuration of Al³⁺.N/A
Ligand-to-Metal Charge Transfer (LMCT)Excitation of an electron from a water ligand-based orbital to an empty aluminum-based orbital.Ultraviolet (UV)

This table describes the expected electronic transitions for the [Al(H₂O)₆]³⁺ complex in UV-Vis-NIR spectroscopy.

Advanced Elemental and Chemical State Analysis

The precise structural and chemical nature of this compound, particularly at the surface and within its local atomic environment, can be elucidated using a suite of advanced spectroscopic techniques. These methods provide detailed insights into the elemental composition, chemical states, and the coordination geometry of the aluminum ion.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical and electronic states of the atoms within the top 1-10 nanometers of a material. In the analysis of this compound ([Al(H₂O)₆]Cl₃), XPS provides critical information about the aluminum, oxygen, and chlorine species present at the crystal surface.

The analysis involves irradiating the sample with a beam of X-rays, which causes the emission of core-level electrons. The binding energy of these emitted electrons is characteristic of the element and its oxidation state. For this compound, the high-resolution XPS spectrum of the Al 2p region is of primary interest. The binding energy for aluminum in an octahedral coordination with oxygen, such as in the [Al(H₂O)₆]³⁺ cation, is expected to fall within the typical range for Al-O compounds. While specific values for the hexahydrate are not widely published, data from related aluminum oxides and hydroxides suggest the Al 2p peak would appear around 74.0-75.0 eV. xrea.comxpsfitting.com This value is indicative of Al(III) in an oxygen-rich environment.

The O 1s spectrum is expected to show a primary peak corresponding to the water molecules coordinated to the aluminum ion. This peak typically appears at a binding energy of approximately 532.0 eV, characteristic of hydroxyl groups or bound water. The Cl 2p spectrum would confirm the presence of chloride ions. The Cl 2p₃/₂ peak for ionic chloride (Cl⁻) is typically observed around 198.0-199.0 eV. The presence of these specific peaks and their binding energies confirms the surface composition and the chemical states consistent with the [Al(H₂O)₆]³⁺ 3Cl⁻ structure.

Table 1: Expected XPS Binding Energies for this compound

ElementOrbitalExpected Binding Energy (eV)Inferred Chemical State
AluminumAl 2p74.0 - 75.0Al(III) in [Al(H₂O)₆]³⁺
OxygenO 1s~532.0H₂O in [Al(H₂O)₆]³⁺
ChlorineCl 2p₃/₂198.0 - 199.0Cl⁻ counter-ion

Energy Dispersive X-ray Analysis (EDAX) for Elemental Composition

Energy Dispersive X-ray Analysis (EDAX), also known as EDS, is a technique used for the elemental analysis of a sample. ipme.ru It is often coupled with scanning electron microscopy (SEM). When the electron beam of the SEM strikes the sample, it excites electrons in the atoms, causing them to be ejected from their shells. Electrons from higher energy shells then fill the resulting vacancies, and the excess energy is released in the form of an X-ray. The energy of the emitted X-ray is characteristic of the element from which it originated.

For this compound, an EDAX analysis would produce a spectrum with distinct peaks corresponding to aluminum (Al) and chlorine (Cl). Oxygen may also be detected, though quantification can be less precise for light elements. The analysis provides semi-quantitative data on the relative abundance of these elements. The theoretical elemental composition of AlCl₃·6H₂O can be calculated from its molecular weight (241.43 g/mol ) and the atomic weights of its constituent elements. EDAX analysis of a pure sample is expected to yield results that closely approximate these theoretical values, confirming the elemental stoichiometry of the compound. ipme.ruqub.ac.uk

Table 2: Theoretical vs. Expected EDAX Elemental Composition of AlCl₃·6H₂O

ElementAtomic SymbolAtomic Weight (amu)Theoretical Weight %Expected EDAX Weight %Theoretical Atomic %Expected EDAX Atomic %
AluminumAl26.9811.17%~11%4.55%~5%
ChlorineCl35.4544.06%~44%13.64%~14%
OxygenO16.0039.76%~40%27.27%~27%
HydrogenH1.015.01%Not Detected54.55%Not Detected

Note: EDAX does not detect hydrogen. The expected values are approximations and can vary based on instrument calibration and sample conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ²⁷Al MAS NMR) for Local Structural Probes

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the local atomic environment of specific nuclei. For aluminum-containing compounds, ²⁷Al Magic Angle Spinning (MAS) NMR is particularly informative. huji.ac.il The chemical shift (δ) of the ²⁷Al nucleus is highly sensitive to its coordination number and the nature of the surrounding ligands. mdpi.com

The crystal structure of this compound consists of a central aluminum ion octahedrally coordinated to six water molecules, forming the [Al(H₂O)₆]³⁺ cation. wikipedia.org The ²⁷Al MAS NMR spectrum of solid this compound is therefore expected to exhibit a single, relatively sharp resonance in the chemical shift region characteristic of hexa-coordinate (octahedral) aluminum. researchgate.net This region is typically between 0 and 20 ppm relative to the standard reference, an aqueous solution of [Al(H₂O)₆]³⁺. researchgate.net The observation of a single peak near 0 ppm would confirm the presence of a single, highly symmetric aluminum environment, consistent with the known crystal structure of the hexahydrate. mdpi.comillinois.edu Any significant deviation or the presence of additional peaks would suggest the existence of other aluminum species with different coordination numbers (e.g., tetrahedral or penta-coordinate aluminum), which might arise from impurities or decomposition products. researchgate.net

Table 3: Typical ²⁷Al NMR Chemical Shifts for Different Aluminum Coordination Environments

Coordination NumberGeometryTypical Chemical Shift (δ) Range (ppm)Example Species
6Octahedral0 to 20[Al(H₂O)₆]³⁺
5Trigonal Bipyramidal / Square Pyramidal20 to 50-
4Tetrahedral50 to 80AlO₄ units in zeolites

This comparative data underscores the diagnostic power of ²⁷Al MAS NMR in confirming the specific octahedral coordination of the aluminum ion in this compound.

Coordination Chemistry and Solution Phase Behavior

Lewis Acidic Nature and Electron Pair Acceptor Properties of Aluminium Ions

The aluminium ion (Al³⁺) is a potent Lewis acid, meaning it readily accepts electron pairs. patsnap.comlibretexts.org This characteristic stems from its high positive charge and the presence of empty valence orbitals, which can accommodate electrons from Lewis bases. libretexts.orgquora.com Anhydrous aluminium chloride is a particularly powerful Lewis acid and is widely used as a catalyst in industrial chemical reactions. byjus.comwikipedia.org It can form adducts even with weak Lewis bases. wikipedia.org In aqueous environments, water molecules act as Lewis bases, donating lone pairs of electrons from their oxygen atoms to the aluminium ion. libretexts.orgquora.com This interaction is fundamental to the formation of hydrated aluminium complexes. quora.com The strong positive charge on the Al³⁺ ion attracts the electron density from the oxygen atoms of the surrounding water molecules. quora.com

Dissociation and Solvation Dynamics in Aqueous Media

When aluminium chloride hexahydrate dissolves in water, it dissociates into its constituent ions: the hexaaquaaluminium(III) cation, [Al(H₂O)₆]³⁺, and three chloride anions (Cl⁻). patsnap.comwikipedia.org This process is represented by the following equation:

AlCl₃·6H₂O(s) → [Al(H₂O)₆]³⁺(aq) + 3Cl⁻(aq) beavon.org.ukunacademy.com

The anhydrous form of aluminium chloride is highly hygroscopic and reacts vigorously with water, displacing the chloride ligands with water molecules to form the hexahydrate. wikipedia.org This reaction is highly exothermic. quora.com The solvation of the Al³⁺ ion is a dynamic process. The primary hydration shell consists of six water molecules tightly bound to the aluminium ion. nih.gov A secondary hydration shell also exists, with water molecules in this layer exchanging with the bulk solvent on a picosecond timescale. nih.gov

Formation and Stability of Hexaaquaaluminium(III) Ion Complexes

In aqueous solution, the aluminium ion exists as the hexaaquaaluminium(III) ion, [Al(H₂O)₆]³⁺. wikipedia.orgbeavon.org.uk This complex has an octahedral geometry, with the central Al³⁺ ion coordinated to six water molecules acting as ligands. wikipedia.orglibretexts.org The aluminium ion utilizes its vacant 3s, 3p, and 3d orbitals to accept lone pairs of electrons from the six water molecules, forming coordinate covalent bonds. libretexts.orgquora.comechemi.com The formation of the maximum number of bonds (six) results in the most energetically stable configuration. libretexts.org The [Al(H₂O)₆]³⁺ complex is thermodynamically stable in chloride, nitrate, and perchlorate solutions. rsc.org Hydrogen bonds link the cationic complex with the chloride counter-ions. wikipedia.org

Table 1: Properties of the Hexaaquaaluminium(III) Ion

PropertyValue
Chemical Formula[Al(H₂O)₆]³⁺
Coordination Number of Al³⁺6
GeometryOctahedral
Hybridizationsp³d²

Hydrolytic Pathways and Speciation of Aluminium Ions in Solution

The high charge density of the Al³⁺ ion in the hexaaquaaluminium(III) complex strongly polarizes the O-H bonds of the coordinated water molecules, withdrawing electron density. beavon.org.ukyoutube.com This weakening of the O-H bonds facilitates the release of a proton (H⁺) to the surrounding solvent, a process known as hydrolysis. quora.comyoutube.com This process is the reason aqueous solutions of aluminium chloride are acidic. wikipedia.orgbeavon.org.uk

The initial hydrolysis step can be represented as: [Al(H₂O)₆]³⁺(aq) + H₂O(l) ⇌ [Al(OH)(H₂O)₅]²⁺(aq) + H₃O⁺(aq) wikipedia.orgunacademy.com

This reaction is an equilibrium, and the extent of hydrolysis is dependent on the pH of the solution. wikipedia.org As the pH increases, further deprotonation can occur, leading to the formation of various aluminium-containing species. savemyexams.comlibretexts.org At different pH levels, various monomeric and polymeric species can form. For instance, Al³⁺ is the dominant species at a pH below 4, while Al(OH)²⁺ exists in the pH range of 4 to 6. tandfonline.com In weakly alkaline conditions, the neutral species Al(OH)₃ can precipitate out of solution. wikipedia.orgresearchgate.net

Under certain conditions, more complex polynuclear species can form. Experimental studies have identified the formation of species such as Al₃(OH)₄⁵⁺ and the larger Al₁₃(OH)₃₂⁷⁺ in acidic solutions. tandfonline.commdpi.com The distribution of these various aluminium species is influenced by the total aluminium concentration, pH, and the presence of other ligands in the solution. tandfonline.com

Table 2: Common Aluminium Species in Aqueous Solution

Species NameChemical Formula
Hexaaquaaluminium(III) ion[Al(H₂O)₆]³⁺
Pentaaquahydroxoaluminium(III) ion[Al(OH)(H₂O)₅]²⁺
Aluminium hydroxide (B78521)Al(OH)₃
Tetraaquadihydroxoaluminium(III) ion[Al(OH)₂(H₂O)₄]⁺
Tetrahydroxoaluminate ion[Al(OH)₄]⁻
Polymeric cationAl₃(OH)₄⁵⁺
Polymeric cationAl₁₃(OH)₃₂⁷⁺

Thermal Decomposition Mechanisms and Kinetics

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Decomposition Pathway Elucidation

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques used to study the thermal decomposition of aluminium chloride hexahydrate. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow associated with thermal transitions.

When this compound is heated, its decomposition does not yield anhydrous aluminium chloride; instead, it decomposes to aluminium oxides through the release of water (H₂O) and hydrogen chloride (HCl) gas wikipedia.org. TGA curves for AlCl₃·6H₂O typically show a multi-step mass loss corresponding to these processes. The decomposition becomes detectable at approximately 90°C and proceeds rapidly from about 150°C researchgate.netscribd.com. The process involves the formation of various intermediates, including basic aluminium chlorides researchgate.netscite.aiacs.orgacs.org.

Kinetic Studies of Decomposition Reactions

Kinetic analysis of the thermal decomposition of this compound aims to determine the 'kinetic triplets': the activation energy (Ea), the pre-exponential factor (A), and the reaction mechanism function (f(α) or g(α)). These parameters are essential for modeling and optimizing the decomposition process.

The activation energy and pre-exponential factor are key parameters in the Arrhenius equation, which describes the temperature dependence of reaction rates. These values can be determined from non-isothermal TGA or DSC data using various analytical methods. Studies have reported different kinetic parameters, which can vary depending on the experimental conditions and the kinetic model applied.

Kinetic Parameters for the Thermal Decomposition of this compound
Activation Energy (Ea)Pre-exponential Factor (A)Assumed Reaction Model/OrderSource
59.668 kJ·mol⁻¹6.67 × 10⁵ min⁻¹G(α) = [− ln (1 − α)]⁰·⁷² researchgate.nettandfonline.com
55.5 kJ·mol⁻¹297.6 s⁻¹First-order (n=1) scribd.com

The reaction mechanism function describes the solid-state reaction pathway. Identifying the correct mechanism is crucial for accurately modeling the decomposition kinetics. For the thermal decomposition of this compound, a study identified the most suitable conversion function as G(α) = [− ln (1 − α)]⁰·⁷², which corresponds to a nucleation and growth mechanism researchgate.nettandfonline.com. Other analyses have proposed a fractional order kinetic equation of the Arrhenius type to describe the reaction rate as a function of temperature and the extent of decomposition researchgate.netscite.aiacs.org. The choice of the mechanism function can significantly impact the calculated kinetic parameters.

Influence of Decomposition Atmosphere on Product Formation and Purity

The composition of the atmosphere during the thermal decomposition of this compound has a profound effect on the reaction equilibrium, the rate of decomposition, and the purity of the final alumina (B75360) product. The partial pressures of water vapor (H₂O) and hydrogen chloride (HCl) are particularly important variables.

Increasing the partial pressure of water vapor in the reaction atmosphere can significantly accelerate the discharge of HCl from the system rwth-aachen.ded-nb.info. This is beneficial for producing alumina with a lower residual chlorine content, which is often a critical purity requirement rwth-aachen.ded-nb.infodoc.gov. Thermodynamic analysis shows that at lower decomposition temperatures, increasing water vapor partial pressure favors the formation of hydrated alumina intermediates, while at higher temperatures, it promotes the formation of Al₂O₃ rwth-aachen.ded-nb.info. The presence of water vapor can alter the crystal transition path during calcination, leading to the earlier appearance of metastable alumina phases rwth-aachen.de.

Catalytic Applications and Reaction Mechanisms in Organic Synthesis

General Principles of Aluminium Chloride Hexahydrate as a Lewis Acid Catalyst

This compound, with the chemical formula [Al(H₂O)₆]Cl₃, is a white crystalline solid that is readily soluble in water and many organic solvents. google.com Structurally, it consists of an aluminium ion (Al³⁺) coordinated to six water molecules in an octahedral geometry, with three chloride ions (Cl⁻) acting as counterions. patsnap.comrsc.org In aqueous solutions, it dissociates into the hexaaquaaluminium(III) cation, [Al(H₂O)₆]³⁺, and chloride anions. patsnap.comrsc.org

The catalytic prowess of this compound stems from the strong Lewis acidic character of the aluminium ion. patsnap.com A Lewis acid is defined as a chemical species that can accept a pair of non-bonding electrons. rsc.org The Al³⁺ ion, with its positive charge and vacant orbitals, readily accepts electron pairs from other molecules, thereby activating them for subsequent reactions. patsnap.com This ability to accept electrons facilitates the formation of key reactive intermediates, such as carbocations, which are crucial in many organic synthetic pathways. patsnap.com The aqueous solution of this compound is acidic due to the hydrolysis of the hydrated cation, which can act as a proton donor. researchgate.net

Catalysis in Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons. This compound has proven to be an effective catalyst in several important C-C bond-forming reactions.

The Friedel-Crafts reactions, discovered by Charles Friedel and James Crafts in 1877, are a set of reactions that attach substituents to an aromatic ring and are fundamental in synthetic organic chemistry. google.com While anhydrous aluminium chloride is the more traditional and potent catalyst for these reactions, the hydrated form also exhibits catalytic activity. mdpi.comillinois.edu

In Friedel-Crafts alkylation, an alkyl group is added to an aromatic ring using an alkyl halide as the alkylating agent. The reaction is catalyzed by a Lewis acid, which assists in the formation of a carbocation electrophile. mdpi.com Similarly, Friedel-Crafts acylation involves the introduction of an acyl group onto an aromatic ring using an acyl halide or an acid anhydride. google.com The Lewis acid catalyst, in this case, facilitates the generation of a resonance-stabilized acylium ion. icsoba.org

The general mechanism for these reactions involves the coordination of the Lewis acid (aluminium chloride) with the halogen of the alkyl or acyl halide, leading to the formation of a carbocation or an acylium ion, respectively. This electrophile then attacks the electron-rich aromatic ring, followed by the loss of a proton to restore aromaticity and regenerate the catalyst. mdpi.comicsoba.org

Table 1: Comparison of Friedel-Crafts Alkylation and Acylation

FeatureFriedel-Crafts AlkylationFriedel-Crafts Acylation
Electrophile Carbocation (R⁺)Acylium ion (RCO⁺)
Reactant Alkyl halide (R-X)Acyl halide (RCOX) or Acid Anhydride
Catalyst Role Generates carbocationGenerates acylium ion
Key Challenge Carbocation rearrangements and polyalkylation can occur. google.comThe product ketone is less reactive than the starting material, preventing polyacylation. google.com

Facilitation of Carbocation Formation and Stabilization

The central role of aluminium chloride as a catalyst in reactions like Friedel-Crafts alkylation lies in its ability to generate carbocations. patsnap.com By abstracting a halide ion from an alkyl halide, the Lewis acidic aluminium center forms a complex (e.g., AlCl₄⁻) and leaves behind a positively charged carbon atom—a carbocation. icsoba.org

The stability of the formed carbocation is a critical factor influencing the reaction's outcome. Carbocation stability follows the order: tertiary > secondary > primary. This is due to the electron-donating inductive effect and hyperconjugation from adjacent alkyl groups, which help to delocalize the positive charge. dntb.gov.ua Consequently, carbocations are prone to rearrangements, such as 1,2-hydride or 1,2-alkyl shifts, to form a more stable carbocation before reacting with the aromatic ring. dntb.gov.ua This can sometimes lead to the formation of unexpected isomeric products. The stabilization of these carbocation intermediates by the Lewis acid complex is crucial for the progression of the reaction. patsnap.com

The Hantzsch pyridine (B92270) synthesis is a multi-component reaction that produces dihydropyridine (B1217469) derivatives, which can then be oxidized to pyridines. researchgate.net This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. researchgate.netresearchgate.net Aluminium chloride has been shown to promote the Hantzsch reaction of N-tosylhydrazones to yield 1,4-dihydropyridines in good yields. Research has demonstrated that a simple and cost-effective protocol using this compound as a mild and effective catalyst can achieve the solvent-free synthesis of 1,4-dihydropyridines at 60°C in high yields.

The proposed mechanism for the aluminium chloride-promoted reaction involves several steps, including nucleophilic addition, elimination of water, condensation, and a Michael addition to form the 1,4-dihydropyridine (B1200194) ring structure.

The Biginelli reaction is another important multi-component reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, which are heterocyclic compounds with significant pharmacological applications. This one-pot synthesis typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335). Various Lewis acids, including aluminium chloride, have been employed as catalysts to improve the efficiency of this reaction. The use of aluminium chloride as a catalyst in the Biginelli condensation of aldehydes, cyclopentanone, and urea or thiourea (B124793) has been shown to be a highly efficient, fast, and environmentally benign method for synthesizing a wide range of pyrimidinone derivatives.

The reaction mechanism is believed to proceed through the formation of an N-acyliminium ion intermediate from the reaction of the aldehyde and urea. This is followed by the nucleophilic addition of the β-ketoester enol to the iminium ion and subsequent cyclization and dehydration to yield the final dihydropyrimidinone product.

Catalytic Activity in Heteroatom Chemistry

Beyond its role in forming carbon-carbon bonds, this compound also demonstrates significant catalytic activity in reactions involving heteroatoms, particularly oxygen and nitrogen. An efficient and versatile system comprising AlCl₃·6H₂O in combination with potassium iodide (KI) in an acetonitrile/water medium has been developed for several key transformations.

This system has been successfully employed for the chemoselective cleavage of carbon-oxygen (C-O) bonds in various functional groups. Specifically, it can effectively cleave esters, acetals, and ethers to their corresponding acids, alcohols, and carbonyl compounds at 80°C in good yields.

Furthermore, this catalytic system is also effective for the deoxygenation of organic N-oxides. This reaction is important in organic synthesis for the conversion of compounds like N-aryl nitrones and N-heteroarene N-oxides back to their parent nitrogen-containing compounds. The deoxygenated products are obtained in good yields at room temperature in a hydrated medium, highlighting the utility of this compound in facilitating reactions at heteroatom centers.

Esterification Reactions (e.g., Levulinic Acid Conversion)

This compound has proven to be an efficient catalyst for the esterification of carboxylic acids with alcohols. A significant application in this area is the conversion of levulinic acid, a key platform chemical derived from biomass, into its esters, which are valuable as fuel additives and green solvents.

The catalytic action of this compound in these reactions is multifaceted. The hydrated aluminium ion acts as a Lewis acid, activating the carbonyl group of the carboxylic acid and making it more susceptible to nucleophilic attack by the alcohol. Furthermore, the catalyst has the ability to trap water produced during the reaction, which advantageously shifts the reaction equilibrium towards the formation of the ester, thereby increasing the conversion rate.

In the esterification of levulinic acid with 1-hexanol, high conversions have been achieved under relatively mild conditions. Research has shown that parameters such as temperature, reaction time, and catalyst loading significantly influence the reaction yield. For instance, in one study, a levulinic acid conversion of up to 92.5% was achieved under optimized conditions. researchgate.netresearchgate.net The catalyst's ability to induce a phase separation between the ester product and the water byproduct simplifies the purification process. researchgate.net

Table 1: Esterification of Levulinic Acid with 1-Hexanol Catalyzed by this compound

Temperature (K) Molar Ratio (Acid:Alcohol:Catalyst) Conversion (%)
368 1:2:0.1 92.5
368 1:1:0.01 72.2
358 1:1:0.01 70.8
348 1:1:0.01 69.5
338 1:1:0.01 68.3

C-O Bond Cleavage in Esters, Acetals, Ethers, and Oxathiolanes

A system comprising this compound in conjunction with potassium iodide (KI) in an acetonitrile/water medium has been shown to be effective for the chemoselective cleavage of carbon-oxygen (C-O) bonds. organic-chemistry.org This method is applicable to a range of functional groups, including esters, acetals, ethers, and oxathiolanes, converting them into their corresponding acids, alcohols, and carbonyl compounds. organic-chemistry.org

The reaction proceeds under hydrated media at a temperature of 80°C, demonstrating the versatility of this catalytic system. For example, esters and acetates are readily converted to their corresponding acids and phenols. organic-chemistry.org This protocol offers a valuable alternative to harsher reagents often used for C-O bond cleavage.

Table 2: C-O Bond Cleavage using AlCl₃·6H₂O/KI System

Substrate Type Example Substrate Product Yield (%)
Ester Phenyl acetate Phenol 95
Ester Methyl benzoate Benzoic acid 92
Ether Anisole Phenol 90
Acetal Benzaldehyde dimethyl acetal Benzaldehyde 94
Oxathiolane 2-Phenoxy-1,3-oxathiolane Phenol 85

Tetrahydropyranylation of Alcohols and Phenols

The protection of hydroxyl groups is a common and crucial step in multi-step organic synthesis. This compound serves as an efficient catalyst for the tetrahydropyranylation (THP) of alcohols and phenols, a widely used method for protecting these functional groups. nih.govnih.gov This reaction is typically carried out using 3,4-dihydro-2H-pyran (DHP).

The use of a catalytic amount of this compound allows this transformation to proceed under solvent-free conditions at moderate temperatures. nih.govnih.gov This approach is advantageous due to its simplicity, mild reaction conditions, and high yields. The deprotection of the resulting THP ethers can also be readily achieved, making this a highly efficient protection-deprotection sequence. nih.gov

Table 3: Tetrahydropyranylation of Alcohols and Phenols using Catalytic AlCl₃·6H₂O

Substrate Product Time (min) Yield (%)
Benzyl alcohol 2-(benzyloxy)tetrahydro-2H-pyran 15 95
1-Octanol 2-(octyloxy)tetrahydro-2H-pyran 20 92
Cyclohexanol 2-(cyclohexyloxy)tetrahydro-2H-pyran 15 94
Phenol 2-phenoxytetrahydro-2H-pyran 30 90
4-Chlorophenol 2-(4-chlorophenoxy)tetrahydro-2H-pyran 30 92

Dehydration of Oximes and Amides to Nitriles

The conversion of amides and oximes into nitriles is a fundamental transformation in organic chemistry, achieved through dehydration. Lewis acids are known to catalyze this reaction by activating the amide or oxime functional group, facilitating the elimination of a water molecule. While specific studies detailing the use of this compound for this purpose are not extensively documented in the provided sources, its nature as a Lewis acid suggests its potential applicability. nih.gov The general mechanism would involve the coordination of the aluminium ion to the oxygen atom of the amide or oxime, increasing the electrophilicity of the carbon atom and promoting the subsequent dehydration step.

Oxidative Esterification of Aldehydes

The direct conversion of aldehydes to esters, known as oxidative esterification, is a valuable synthetic method. Research has indicated the use of this compound as a catalyst for the oxidative esterification of aldehydes, employing urea hydrogen peroxide as the oxidant. researchgate.netbwise.kr This reaction allows for the formation of esters directly from aldehydes and alcohols in a single step. The Lewis acidity of the aluminium catalyst is presumed to activate the aldehyde, making it susceptible to oxidation and subsequent esterification.

Role As a Precursor in Advanced Inorganic and Hybrid Material Synthesis

Synthesis of Aluminium Oxide (Alumina) Nanomaterials

Aluminium chloride hexahydrate is a common starting material for producing alumina (B75360) (Al₂O₃) nanomaterials due to its cost-effectiveness and ease of use in various chemical synthesis routes. These methods allow for precise control over the resulting alumina's phase, particle size, and morphology.

Gamma-alumina (γ-Al₂O₃) is a metastable, porous form of alumina with a high surface area, making it invaluable as a catalyst and catalyst support. researchgate.net Various methods utilize this compound to synthesize γ-Al₂O₃ with controlled nanoscale features.

One common approach is the precipitation method, where an aqueous solution of AlCl₃·6H₂O is treated with a precipitating agent like ammonium (B1175870) hydroxide (B78521). core.ac.uk This process forms aluminium hydroxide, which is then washed, dried, and calcined. core.ac.uk Calcination at temperatures between 500°C and 800°C leads to the formation of the γ-Al₂O₃ phase. core.ac.ukekb.eg For instance, γ-Al₂O₃ nanopowder has been successfully synthesized by calcining the precursor at 650°C. core.ac.uk Another study demonstrated the formation of the γ-Al₂O₃ phase after calcination at 500°C. core.ac.uk The use of surfactants and control over precursor concentration can influence the particle size and surface area of the resulting nanopowders. semanticscholar.orgrsc.org

Hydrothermal synthesis can be employed to create γ-Al₂O₃ nanorods. This process involves heating an aqueous solution of AlCl₃·6H₂O under pressure, often with additives to control the morphology. The initial product, boehmite (γ-AlOOH), is then calcined at around 500°C to convert it into γ-Al₂O₃ while preserving the nanorod shape. rsc.org The dimensions of these nanorods can be tuned by adjusting reaction temperature and time, with higher temperatures (e.g., 200°C) favoring the formation of low-aspect-ratio rods and lower temperatures (e.g., 180°C) producing high-aspect-ratio rods. rsc.org

Synthesis MethodPrecipitating/Templating AgentCalcination Temperature (°C)Resulting MorphologyReference
PrecipitationAmmonium Hydroxide500-650Nanopowder core.ac.uk
PrecipitationFormamide / Tween-80Not specifiedNanoparticles (30-50 nm) rsc.org
HydrothermalNone (self-assembly)500Nanorods rsc.org

Alpha-alumina (α-Al₂O₃) is the most thermodynamically stable crystalline form of alumina, known for its hardness, high melting point, and chemical inertness. The synthesis of α-Al₂O₃ nanopowders from this compound typically involves the calcination of an intermediate alumina phase (like γ-Al₂O₃) at high temperatures.

The transition from metastable phases (such as gamma, delta, or theta) to the stable alpha phase generally occurs at temperatures above 1100°C. nih.gov For example, using AlCl₃·6H₂O as a precursor, a sol-gel method can produce a mixture of γ-Al₂O₃ and α-Al₂O₃ at 1000°C, with a complete conversion to pure α-Al₂O₃ occurring after calcination at 1200°C for two hours. upb.ro The specific surface area of the alumina tends to decrease rapidly as the calcination temperature increases, dropping significantly between 1000°C and 1200°C, which corresponds with the phase transformation to α-alumina. researchgate.net

Researchers have worked to lower this transformation temperature. By using a precipitation route and adding α-alumina seed particles to the precursor solution derived from aluminium chloride, the transformation temperature can be reduced from approximately 1200°C to around 800°C. lboro.ac.uk This seeding technique facilitates the nucleation process, enhancing the kinetics of the θ→α transformation. lboro.ac.uk

Precursor MethodSeedingCalcination Temperature (°C)Key FindingReference
Sol-GelUnseeded1200Complete conversion to α-Al₂O₃ upb.ro
PrecipitationUnseeded>1100General transformation temperature nih.gov
Precipitationα-Al₂O₃ seeds~800Lowered α-phase transformation temperature lboro.ac.uk

Polymer co-precipitation is a modification of the standard precipitation technique where a polymer is added to the precursor solution to control the growth and prevent the agglomeration of nanoparticles. Using this compound as the precursor, polymers such as polyvinylpyrrolidone (B124986) (PVP) or polyvinyl alcohol (PVA) act as capping agents or surfactants. syncsci.comijsrp.org

In one study, Al₂O₃ nanoparticles were synthesized using AlCl₃·6H₂O with PVP as the polymer agent. syncsci.com The process yielded sphere-like nanoparticles with a mean diameter of about 26 nm, which reduced to around 10 nm after annealing. syncsci.com The study noted a phase transition from γ-Al₂O₃ to α-Al₂O₃ upon annealing. syncsci.com Similarly, the use of PVA in a sol-gel synthesis from an AlCl₃ precursor helped to control particle size and reduce aggregation. ijsrp.org The presence of PVA resulted in nanoparticles with better dispersion compared to those synthesized without the polymer. ijsrp.org These polymers coat the growing nanoparticles, sterically hindering them from coalescing into larger aggregates. lboro.ac.ukijsrp.org

Polymer UsedPrecursorSynthesis MethodEffect of PolymerReference
Polyvinylpyrrolidone (PVP)AlCl₃·6H₂OCo-precipitationControlled particle size (10-26 nm) syncsci.com
Polyvinyl alcohol (PVA)AlCl₃Sol-gelReduced agglomeration, better dispersion ijsrp.org

The sol-freeze drying method is a technique used to produce highly porous and fine nanopowders by preventing the collapse of the gel structure during solvent removal. The process begins with the creation of a sol from an this compound precursor. For instance, a boehmite (γ-AlOOH) precipitate is first formed by reacting an AlCl₃ solution with an ammonia (B1221849) solution. researchgate.net This precipitate is then peptized, typically with nitric acid, to form a stable sol. researchgate.net

The crucial step is the rapid freezing of the sol, followed by sublimation of the frozen solvent under vacuum (lyophilization). This process leaves a porous, low-density solid (aerogel) that retains the structure of the original gel. Subsequent calcination of this freeze-dried powder at specific temperatures yields the desired alumina phase. Calcination at 500°C produces γ-Al₂O₃, while heating to 1100°C for one hour can yield α-Al₂O₃ nanopowder with an equivalent diameter of 42 nm. researchgate.netresearchgate.net This method is effective in preventing the excessive growth of alumina particles during calcination. researchgate.net

Fabrication of Catalytic Support Materials

The properties of alumina, such as high surface area and controlled porosity, make it an excellent support material for catalysts. This compound is a key precursor for fabricating these supports, including zeolites and mesoporous alumina structures.

Zeolites are crystalline aluminosilicates with a highly ordered porous structure. This compound can serve as the aluminium source in their synthesis. In the hydrothermal synthesis of zeolites, an aluminum-rich solution, which can be derived from various aluminum sources including AlCl₃·6H₂O, is combined with a silicon-rich solution under specific temperature and pH conditions to crystallize the zeolite framework. frontiersin.org While many industrial processes use sodium aluminate, alternative sources like waste-derived aluminum dissolved to form aluminum chloride are being explored. frontiersin.orgakademiabaru.com

Mesoporous alumina, with pore sizes between 2 and 50 nm, is highly sought after as a catalyst support. ijcce.ac.ir It can be synthesized using AlCl₃·6H₂O via a sol-gel approach employing a surfactant or template. nih.gov For example, a homogeneous solution of aluminium chloride and urea (B33335) can be treated with ammonia in the presence of a template like hexadecyltrimethylammonium bromide (HTAB). nih.gov The template directs the formation of an ordered pore structure. After aging and drying, the template is removed by calcination at around 500°C, leaving behind a stable mesoporous alumina framework. nih.gov This method allows for the creation of materials with high surface areas and narrow pore size distributions, which are crucial for catalytic applications. researchgate.net

Nanostructured AlCl₃-Loaded Zinc Oxide Catalysts

This compound is instrumental in the preparation of nanostructured aluminum chloride-loaded zinc oxide (AlCl₃@ZnO) catalysts. These materials have demonstrated high efficiency in organic synthesis, such as in the one-pot, solvent-free synthesis of 1,4-dihydropyridines. unt.eduresearchgate.net

The synthesis process typically involves a wet-impregnation technique. researchgate.net First, zinc oxide (ZnO) nanoparticles are synthesized, often via a simple solution-based precipitation method. unt.edu Subsequently, the nanocrystalline ZnO is mixed with a specific weight percentage of aluminum chloride in a solvent like n-hexane. researchgate.net The mixture is refluxed, and after removing the solvent, the resulting solid is dried to obtain the AlCl₃@ZnO nanocatalyst. researchgate.net

Comprehensive characterization using techniques such as X-ray Diffraction (XRD), Field Emission Scanning Electron Microscopy (FESEM), and X-ray Photoelectron Spectroscopy (XPS) confirms the successful loading of AlCl₃ onto the ZnO nanoparticle surface. unt.edu This loading is often evidenced by minor shifts in XRD and XPS peaks. unt.edujocpr.com The resulting catalysts typically have an average particle size in the range of 70–80 nm. unt.edujocpr.com Research has shown that a 20% AlCl₃-loaded ZnO nanocatalyst can achieve a 92% yield in the synthesis of 1,4-dihydropyridine (B1200194) under solvent-free conditions at ambient temperature. unt.edujocpr.com

ParameterDescriptionReference
Synthesis MethodSimple solution-based wet-impregnation technique. researchgate.net
PrecursorsNanocrystalline Zinc Oxide (ZnO) and Aluminium Chloride (AlCl₃). researchgate.net
Typical Loading20% AlCl₃ on ZnO nanoparticles. unt.edujocpr.com
Average Particle Size70–80 nm. unt.edujocpr.com
Characterization TechniquesUV-DRS, XRD, FESEM, EDS, FETEM-STEM-EDS, XPS. unt.edujocpr.com
Catalytic Application ExampleHantzsch pyridine (B92270) synthesis (1,4-dihydropyridines). unt.edu
Reported Yield92% under solvent-free, ambient temperature conditions. unt.edujocpr.com
Table 1: Summary of Nanostructured AlCl₃@ZnO Catalyst Synthesis and Properties.

Formation of Poly(aluminum chloride) (PAC) Coagulants

This compound is a primary raw material for the synthesis of poly(aluminum chloride) (PAC), an effective coagulant used extensively in water and wastewater treatment. brynmawr.edugoogle.com PAC is produced through the partial hydrolysis of an acidic aluminum chloride solution. google.com The process involves the controlled addition of a base, such as sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH), to an AlCl₃ solution. brynmawr.eduresearchgate.net This induces polymerization, forming various polyhydroxy aluminum complexes. researchgate.net

The general empirical formula for PAC is Alₙ(OH)ₘCl₃ₙ₋ₘ. google.com During its formation, a variety of species can be created, with the tridecameric aluminum species, often denoted as Al₁₃ (specifically [Al₁₃O₄(OH)₂₄(H₂O)₁₂]⁷⁺), being recognized as the most efficient for coagulation. google.comipme.ru The effectiveness of PAC is attributed to the high positive charge of these polymeric species, which enhances their ability to neutralize and destabilize colloidal particles in water. brynmawr.eduipme.ru

Synthesis MethodPrecursorsKey ParametersResulting Active SpeciesReference
Base additionAlCl₃·6H₂O, Na₂CO₃OH/Al molar ratio (2.0-2.2), temperature, base addition rate.Al₁₃ and other polymeric Al species. brynmawr.eduipme.ru
Baking ProcessAlCl₃·6H₂OBaking temperature (290°C), baking time (30 min), maturation time (18 h).High-efficiency PAC with Al₁₃ detected. google.com
Membrane ReactorAlCl₃, NaOHTransmembrane pressure (0.0085 MPa), OH/Al molar ratio (2.25).High content (approx. 80%) of Al₁₃ (Alb). 911metallurgist.com
Hydrolysis from Waste AlWaste Aluminum, HCl, NaOHpH (9 ± 0.5), OH/Al molar ratio (2).Amorphous PAC with Keggin-Al₁₃ structure. researchgate.net
Table 2: Overview of Poly(aluminum chloride) (PAC) Synthesis Methods.

Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

In the field of materials science, aluminum chloride hexahydrate is a valuable precursor for synthesizing aluminum-based metal-organic frameworks (Al-MOFs) and coordination polymers. google.comresearchgate.net Al-MOFs are a class of porous crystalline materials constructed from aluminum ions or clusters (as nodes) linked together by organic ligands. researchgate.net They have garnered significant attention due to their high physicochemical stability, which is attributed to the strong Al-O bonds, as well as the low cost and low toxicity of aluminum. researchgate.net

The synthesis of Al-MOFs often involves dissolving an aluminum salt, such as aluminum chloride, and an organic linker in a suitable solvent, sometimes with the addition of a modulator like sodium hydroxide. The mixture is then typically subjected to solvothermal or hydrothermal conditions, leading to the crystallization of the MOF structure. For example, Al-MOFs have been synthesized using commercially available linkers like 1,4-naphthalene dicarboxylic acid. Green synthesis routes using water as a solvent and naturally derived linkers, such as caffeic acid from Satureja hortensis extract, have also been successfully developed. google.com

The resulting Al-MOFs exhibit diverse structures and find potential applications in various fields, including gas adsorption and separation, and catalysis. researchgate.net The choice of organic linker and synthesis conditions allows for the tuning of the MOF's pore size, structure, and functionality.

Development of Semi-Organic Crystalline Materials (e.g., L-Valinium Aluminium Chloride)

This compound is used as a reactant in the synthesis of novel semi-organic crystalline materials, which combine inorganic and organic components to create materials with unique properties. An example of such a material is L-Valinium Aluminium Chloride (LVAC). researchgate.net

The synthesis of LVAC is achieved through the slow evaporation method. researchgate.net This technique involves dissolving stoichiometric amounts of the amino acid L-Valine and aluminum chloride in a solvent, typically deionized water, at room temperature. The solution is then allowed to evaporate slowly under isothermal conditions, leading to the formation of single crystals of the semi-organic material. researchgate.net

Characterization of the resulting LVAC crystals using single-crystal X-ray diffraction has shown that the material crystallizes in the monoclinic system. researchgate.net Analytical techniques such as Energy-Dispersive X-ray Analysis (EDAX) confirm the presence of the constituent elements and the inclusion of aluminum chloride into the atomic sites of L-valine. researchgate.net The interaction between the metal ion and the amino acid ligand can impart specific properties, such as luminescence, making these materials potentially suitable for applications like organic light-emitting diodes (OLEDs). researchgate.net The reaction between aluminum halides and amino acids can lead to complexes with the general formula [Al(amino acid)ₙ(halide)₃₋ₙ]ₘ. unt.edu

Synthesis of Hybrid Organic-Inorganic Materials (e.g., Saponite-like Structures)

This compound acts as an aluminum source for the synthesis of hybrid organic-inorganic materials, such as synthetic saponites. Saponite (B12675438) is a trioctahedral smectite clay, a 2:1 layered silicate, which can be synthesized hydrothermally.

In a typical synthesis, AlCl₃·6H₂O is used to prepare the initial Si/Al gel. The process involves mixing sources of silicon (e.g., sodium silicate), aluminum (AlCl₃·6H₂O), and magnesium (e.g., magnesium nitrate), often in the presence of a base like sodium hydroxide or a substance like urea that decomposes to release ammonia. The resulting gel is then subjected to hydrothermal treatment in an autoclave at elevated temperatures (e.g., 90°C to 160°C) for a specific duration (e.g., 24 hours).

The initial Si/Al ratio in the synthesis gel is a critical factor that affects the crystallinity and order of the resulting saponite structure. Well-ordered saponites are typically obtained within a specific range of Si/Al ratios. Characterization by XRD and Nuclear Magnetic Resonance (NMR) spectroscopy confirms the formation of the layered saponite structure and provides insight into the occupancy of aluminum ions in the tetrahedral and octahedral sheets of the clay mineral. These synthetic clays (B1170129) can be further modified, for example by intercalation with surfactants, to create new hybrid materials.

Environmental Chemistry and Engineering Applications: Mechanism Based Studies

Coagulation and Flocculation Mechanisms in Aqueous Systems

The primary function of aluminum chloride hexahydrate in water treatment is to act as a coagulant, destabilizing suspended particles to initiate their aggregation. patsnap.comreformchem.com This process unfolds through distinct, sequential mechanisms.

Most colloidal and fine suspended particles in natural waters possess a negative surface charge, which creates repulsive forces between them, leading to their stability in suspension. semanticscholar.orgidosi.org The destabilization of these particles is the initial and crucial step in coagulation. When aluminum chloride hexahydrate is introduced into water, it dissolves and dissociates, releasing the trivalent aluminum ion (Al³⁺). patsnap.commdpi.com

These highly positive Al³⁺ ions interact with the negatively charged colloidal particles. patsnap.comreformchem.com This interaction neutralizes the surface charge of the particles, reducing the electrostatic repulsion that keeps them apart. reformchem.comidosi.org This process, known as charge neutralization, allows the van der Waals forces of attraction to become dominant, enabling the particles to come closer and begin to aggregate into microflocs. idosi.org The effectiveness of a coagulant ion is strongly related to its positive charge, a principle described by the Schulze-Hardy rule, which highlights that the precipitating power of an ion increases significantly with its valence. aquavarra.ie Effective coagulation often occurs when the electrical potential at the particle surface (zeta potential) is reduced to near zero. aquavarra.ie

Following the initial destabilization via charge neutralization, the subsequent phase is flocculation, where the newly formed microflocs aggregate into larger, more substantial flocs. idosi.org This process is typically facilitated by gentle, continuous mixing, which increases the probability of collisions between the destabilized particles, causing them to clump together. researchgate.net

Two primary mechanisms govern floc formation with aluminum-based coagulants:

Sweep Flocculation (Enmeshment): At higher dosages and within a specific pH range, the aluminum ions hydrolyze to form amorphous, gelatinous precipitates of aluminum hydroxide (B78521) (Al(OH)₃). nih.goviitd.ac.in These precipitates are sticky and voluminous, and as they settle, they physically entrap or "sweep" the colloidal particles from the suspension. nih.goviitd.ac.in This mechanism is particularly effective for removing a broad range of suspended solids.

Interparticle Bridging: This mechanism can occur when long-chain polymers are formed. While more characteristic of polymeric coagulants, aluminum hydrolysis products can also form polymeric species that adsorb onto the surface of multiple colloidal particles simultaneously, creating physical bridges between them and leading to the formation of larger aggregates. idosi.org

The dynamics of floc formation, including the growth rate and final size of the flocs, are influenced by factors such as coagulant dosage, pH, mixing intensity, and the nature of the suspended particles. nycu.edu.twnih.gov

Efficacy in Suspended Solids and Contaminant Removal from Aqueous Solutions

Aluminum chloride hexahydrate is highly effective in removing a wide array of contaminants from water. Its primary application is the reduction of turbidity, which is caused by suspended solids like clay, silt, and other particulate matter. idosi.orgusalco.com By coagulating these particles, it facilitates their removal through subsequent sedimentation and filtration processes, significantly improving water clarity. reformchem.comwaterandwastewater.com

Beyond general turbidity, it is also proficient in removing other contaminants:

Color: Often caused by dissolved organic matter such as humic and fulvic acids, which are negatively charged, color can be effectively removed through charge neutralization. mdpi.com

Heavy Metals: Aluminum chloride hexahydrate can aid in the removal of certain heavy metals through co-precipitation with the aluminum hydroxide flocs formed during coagulation. usalco.com

Phosphorus: It is used in wastewater treatment to precipitate phosphorus as aluminum phosphate, a critical step in controlling eutrophication in receiving water bodies. usalco.com

The efficiency of contaminant removal is demonstrated by its ability to significantly reduce key water quality parameters. For instance, studies have shown high removal percentages for turbidity, Total Suspended Solids (TSS), and Chemical Oxygen Demand (COD). researchgate.net

Table 1: Removal Efficiency of Various Contaminants Using Aluminum-Based Coagulants
ContaminantTypical Removal EfficiencyGoverning Mechanism
Turbidity / Suspended Solids>96%Charge Neutralization, Sweep Flocculation
Total Organic Carbon (TOC)Up to 90%Charge Neutralization, Adsorption
Chemical Oxygen Demand (COD)Up to 75%Co-precipitation, Sweep Flocculation
NitrogenUp to 87.5%Co-precipitation

Data synthesized from research on poly aluminum chloride, a related coagulant, indicating typical performance in agricultural wastewater. researchgate.net

Role in Microplastic Removal from Water: Mechanistic Insights

The emerging issue of microplastic (MP) pollution has led to research into their removal from aquatic environments. Coagulation-flocculation has been identified as an effective method for this purpose. oaepublish.comnih.gov Aluminum-based coagulants, including aluminum chloride hexahydrate, have demonstrated better performance in MP removal compared to iron-based coagulants. oaepublish.com

The mechanism involves the coagulant neutralizing the surface charge present on the microplastic particles, allowing them to aggregate and form flocs. oaepublish.com These flocs, incorporating the microplastics, can then be removed through sedimentation or filtration. Research has shown that AlCl₃ is more effective than ferric chloride (FeCl₃) for the removal of polyethylene (B3416737) (PE) microplastics. oaepublish.com The efficiency of removal is dependent on the size of the microplastic particles, with larger particles generally being removed more effectively. researchgate.net The process involves the aluminum hydrolysates adsorbing onto the MP surfaces, which then become enmeshed within the larger Al(OH)₃ precipitates, effectively removing them from the water column.

pH Dependency of Coagulation/Flocculation Performance

When AlCl₃ is added to water, it undergoes hydrolysis, a process that consumes alkalinity and consequently lowers the pH. semanticscholar.org The speciation of aluminum changes significantly across the pH scale, forming various monomeric and polymeric species, and ultimately precipitating as amorphous Al(OH)₃(s).

For aluminum chloride hexahydrate, the optimal pH range for coagulation is typically between 6.0 and 7.0. nih.govresearchgate.net Within this range, the formation of aluminum hydroxide precipitates is favored, promoting effective sweep flocculation. Operating outside this optimal range can lead to reduced efficiency. For instance, at lower pH values, the predominant species are soluble, positively charged aluminum ions which are effective for charge neutralization but may not form large, settleable flocs. At higher pH values (e.g., above 8), the formation of soluble aluminate ions (Al(OH)₄⁻) occurs, which are ineffective for coagulation and can lead to increased residual aluminum in the treated water. nih.gov

The significant impact of pH is highlighted by studies showing that adjusting the pH can drastically improve contaminant removal efficiency even at lower coagulant doses. researchgate.net

Table 2: Impact of pH on Contaminant Removal with Aluminum Chloride
Coagulant Dose (mg/L)pHRelative Removal Efficiency
10.07.20Baseline
2.06.14Nearly Equal to Baseline

This data illustrates that by reducing the pH from 7.20 to 6.14, a five-fold reduction in the required aluminum chloride dose can achieve similar contaminant removal efficiency. researchgate.net

Theoretical and Computational Investigations of Aluminium Chloride Hexahydrate

Thermodynamic Modeling of Decomposition and Reaction Systems

Thermodynamic modeling is a powerful tool for predicting the spontaneity and equilibrium conditions of chemical reactions. For aluminium chloride hexahydrate, this modeling focuses on its decomposition and the stability of the various chemical species involved.

2AlCl₃·6H₂O(s) → Al₂O₃(s) + 6HCl(g) + 9H₂O(g) google.com

To calculate the standard Gibbs free energy change (ΔG°) for this reaction, the standard Gibbs free energies of formation (ΔGf°) of the products and reactants are required.

Table 1: Standard Gibbs Free Energy of Formation (ΔGf°)

Compound Formula State ΔGf° (kJ/mol)
This compound AlCl₃·6H₂O solid -2269.40
Aluminium Oxide Al₂O₃ solid -1582.3
Hydrogen Chloride HCl gas -95.3

Note: The value for AlCl₃·6H₂O is from a specific data source drjez.com, while other values are standard literature values. Discrepancies may exist between different sources.

The standard Gibbs free energy change for the reaction can be calculated using the following equation:

ΔG° = ΣΔGf°(products) - ΣΔGf°(reactants)

ΔG° = [1 × ΔGf°(Al₂O₃) + 6 × ΔGf°(HCl) + 9 × ΔGf°(H₂O)] - [2 × ΔGf°(AlCl₃·6H₂O)]

ΔG° = [1 × (-1582.3) + 6 × (-95.3) + 9 × (-228.6)] - [2 × (-2269.40)]

ΔG° = [-1582.3 - 571.8 - 2057.4] - [-4538.8]

ΔG° = -4211.5 + 4538.8

ΔG° = +327.3 kJ/mol

The positive value of ΔG° at standard conditions (298.15 K and 1 atm) indicates that the decomposition is not spontaneous at room temperature. However, the Gibbs free energy change is dependent on temperature, as shown by the equation ΔG = ΔH - TΔS, where ΔH is the enthalpy change and ΔS is the entropy change. As the decomposition reaction involves the formation of gaseous products, the entropy change (ΔS) is expected to be positive. Therefore, at elevated temperatures, the TΔS term will become more significant, and ΔG will become negative, making the reaction spontaneous. This is consistent with experimental observations that thermal decomposition requires high temperatures google.com.

Predominance diagrams, also known as chemical stability diagrams, graphically represent the conditions of temperature, pressure, and composition under which different chemical species are thermodynamically stable taylorandfrancis.comwikipedia.org. For the Al-O-Cl-H system, which is relevant to the decomposition of this compound, Eh-pH diagrams (a type of predominance diagram) can be constructed to visualize the stability of various aluminium-containing species in aqueous solutions researchgate.netchegg.comresearchgate.net.

These diagrams illustrate which species, such as Al³⁺(aq), Al(OH)²⁺(aq), Al(OH)₃(s), or various aluminium chloride complexes, is dominant under a given set of conditions. The lines on the diagram represent equilibrium conditions where two species coexist at equal concentrations.

In the context of the thermal decomposition of this compound, a phase stability diagram as a function of temperature and vapor pressure can be particularly informative. For instance, a stability diagram for AlCl₃ can show the conditions under which the solid, liquid, and gaseous phases are stable ipme.ru. During the decomposition of the hexahydrate, the partial pressures of H₂O and HCl in the atmosphere significantly influence the formation of intermediate and final products. Thermodynamic software can be used to generate predominance diagrams that show, for example, that at higher temperatures, Al₂O₃ becomes the stable solid phase, while at lower temperatures and varying partial pressures of H₂O and HCl, various hydrated or oxychloride species of aluminium may be predominant rwth-aachen.de.

Ab Initio Molecular Orbital Studies of Hydrated Aluminium(III) Ions

The hydrated aluminium(III) ion, [Al(H₂O)₆]³⁺, is the central chemical entity in this compound, forming an octahedral complex with six water molecules wikipedia.org. Ab initio molecular orbital studies, which are based on first principles of quantum mechanics, have been instrumental in elucidating the geometric and electronic structure of this ion nih.govmdpi.com.

These computational studies have confirmed the octahedral coordination of the Al³⁺ ion with the six water molecules. They have provided detailed information on bond lengths and angles within the complex. For instance, the Al-O bond distance has been a subject of numerous theoretical investigations, with calculated values generally in good agreement with experimental data obtained from techniques like X-ray diffraction mdpi.com.

Furthermore, ab initio calculations have been used to investigate the nature of the bonding between the aluminium ion and the water ligands. These studies reveal a significant degree of covalent character in the Al-O bond, which is not purely electrostatic as might be expected from a simple ion-dipole interaction model. The calculations also provide insights into the electronic structure, including the molecular orbitals and their energy levels, which are crucial for understanding the reactivity and spectroscopic properties of the hydrated ion.

Researchers have also employed ab initio molecular dynamics simulations to study the behavior of the hydrated aluminium ion in aqueous solution nih.govicmp.lviv.ua. These simulations can model the dynamic exchange of water molecules between the first and second hydration shells and provide a more realistic picture of the ion's environment in solution. These studies have also explored the hydrolysis of the [Al(H₂O)₆]³⁺ ion, a process where the coordinated water molecules act as Brønsted acids, releasing protons and forming species such as [Al(OH)(H₂O)₅]²⁺ wikipedia.orgmdpi.com.

Table 2: Selected Research Findings from Ab Initio Studies of [Al(H₂O)₆]³⁺

Research Focus Key Findings
Geometric Structure Confirmed octahedral geometry of the [Al(H₂O)₆]³⁺ complex. Provided precise Al-O bond lengths and O-Al-O bond angles.
Electronic Structure Revealed the nature of Al-O bonding, indicating partial covalent character. Calculated molecular orbital energies and electronic transitions.
Hydration Dynamics Simulated the exchange of water molecules between the first and second hydration shells. Investigated the stability of the hydration complex.

Kinetic Modeling of Complex Reaction Pathways

While thermodynamics predicts the feasibility of a reaction, kinetics describes the rate at which the reaction proceeds. The thermal decomposition of this compound is a complex process involving multiple steps and the formation of various intermediates. Kinetic modeling aims to describe these reaction pathways and determine the rate-limiting steps.

Kinetic analysis of thermogravimetric data has been used to determine the kinetic parameters of the decomposition, such as the activation energy and the pre-exponential factor. One study proposed a fractional order kinetic equation of the Arrhenius type to model the decomposition rate as a function of temperature and the extent of decomposition acs.org. Another study determined the average activation energy for the decomposition to be 59.668 kJ mol⁻¹ and the pre-exponential factor to be 6.67 × 10⁵ min⁻¹ tandfonline.comresearchgate.net.

More sophisticated kinetic models consider the complex gas-phase reactions that occur during decomposition, especially at high temperatures. For instance, in the presence of hydrogen, the decomposition of AlCl₃ is predicted to occur via a free-radical chain mechanism, with H atoms and the AlCl₂ radical as the primary chain carriers buffalo.edu. These models can become very complex, involving a large number of elementary reactions and chemical species.

The reaction atmosphere has a significant impact on the decomposition kinetics. For example, the presence of water vapor can accelerate the release of HCl and lead to a lower chlorine content in the final alumina (B75360) product compared to decomposition in an inert atmosphere rwth-aachen.de. This is a crucial consideration for industrial processes aiming to produce high-purity alumina.

Table 3: Key Aspects of Kinetic Modeling for this compound Decomposition

Modeling Aspect Description
Reaction Intermediates The decomposition proceeds through various hydrated and oxychloride intermediates.
Kinetic Parameters Activation energy and pre-exponential factor are determined from experimental data to quantify the reaction rate's temperature dependence.
Reaction Mechanism Models range from simple empirical rate laws to complex free-radical chain mechanisms in the gas phase.

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Pathways with Enhanced Sustainability

The traditional synthesis of aluminium chloride hexahydrate often involves processes with considerable environmental footprints. Future research is increasingly focused on developing greener, more sustainable synthetic routes that prioritize waste reduction, energy efficiency, and the use of renewable resources.

One promising approach involves the utilization of industrial byproducts and waste streams as aluminium sources. For instance, processes are being developed to produce high-purity this compound from coal mining waste and aluminum-containing wastewater. researchgate.netgoogle.com A method for producing AlCl₃·6H₂O from aluminum wastewater containing formaldehyde (B43269) and dichloroethane has been disclosed, which involves evaporation, oxidation with H₂O₂ or ozone, and crystallization, achieving a recovery rate of 99.5%. google.com

Another sustainable pathway being explored is the hydrothermal hydrolysis of this compound. This method offers a single-stage process with low energy consumption and the ability to control the size and morphology of the resulting aluminum-containing products like boehmite and bayerite. icsoba.org Research has shown that complete hydrolysis can be achieved at temperatures between 433-513 K, yielding highly dispersed nano-sized products. icsoba.org

Furthermore, efforts are being made to replace traditional reagents with more environmentally benign alternatives. The use of ionic liquids, for example, is being investigated for the extraction and purification of aluminium chloride from leach liquors of industrial waste, offering a greener alternative to conventional solvent extraction methods. researchgate.net

The following table summarizes key aspects of emerging sustainable synthetic pathways:

Synthetic PathwayRaw MaterialKey AdvantagesResearch Focus
Waste ValorizationCoal mining waste, aluminum wastewaterCircular economy, waste reductionHigh-purity product recovery, impurity removal
Hydrothermal SynthesisThis compound solutionLow energy, control over product morphologyOptimization of reaction parameters (T, P)
Green ExtractionIndustrial leach liquorsReduced use of volatile organic compoundsApplication of ionic liquids, novel solvents

Exploration of New Catalytic Applications in Green Chemistry

This compound is a well-established Lewis acid catalyst. However, its application in green chemistry is a burgeoning field of research, with a focus on developing solvent-free reactions, utilizing renewable feedstocks, and designing reusable catalytic systems.

In organic synthesis, AlCl₃·6H₂O has been demonstrated as an efficient and versatile catalyst for a variety of reactions under environmentally friendly conditions. researchgate.net It has been successfully used in the solvent-free synthesis of 1,4-dihydropyridines at moderate temperatures, offering high yields and a cost-effective protocol. researchgate.netresearchgate.net Furthermore, its catalytic activity extends to cleavage of C-O bonds in esters and ethers, and the oxidation of alcohols in aqueous media, minimizing the need for hazardous organic solvents. researchgate.net

To enhance its reusability and stability, researchers are immobilizing aluminium chloride on solid supports. For example, an AlCl₃-loaded ZnO nanocatalyst has been developed for the synthesis of 1,4-dihydropyridines under solvent-free and ambient temperature conditions, demonstrating high efficiency and the potential for catalyst recycling. researchgate.net Another innovative approach involves the use of this compound in combination with polyvinyl alcohol (PVA) as a heterogeneous catalyst for biodiesel production from waste cooking oil. researchgate.net

The table below highlights some of the green catalytic applications of this compound:

Catalytic ApplicationReaction TypeGreen Chemistry PrinciplesCatalyst System
1,4-Dihydropyridine (B1200194) SynthesisMulti-component reactionSolvent-free, high atom economyAlCl₃·6H₂O, AlCl₃@ZnO
Biodiesel ProductionTransesterificationUse of waste feedstock, reusable catalystAlCl₃·6H₂O/PVA
Biomass ConversionSolvolysis PretreatmentUse of renewable feedstockAlCl₃·6H₂O
Organic TransformationsEther cleavage, oxidationUse of aqueous mediaAlCl₃·6H₂O/KI/H₂O

Tailoring Material Properties via Controlled Precursor Decomposition

The thermal decomposition of this compound is a critical step in the production of high-purity alumina (B75360) (Al₂O₃), a material with wide-ranging applications in ceramics, catalysis, and electronics. Future research is centered on precisely controlling the decomposition process to tailor the properties of the resulting alumina, such as particle size, surface area, and crystal phase.

The decomposition process is complex, involving multiple steps with the release of water and hydrogen chloride. d-nb.inforesearchgate.net Thermodynamic analysis has shown that the decomposition atmosphere, particularly the presence of water vapor, significantly influences the process by promoting the removal of residual chlorine from the final product. d-nb.info Studies have indicated that the crystal phase transformation of the decomposition product proceeds from an amorphous state to γ-Al₂O₃ at around 780°C and then to α-Al₂O₃ at temperatures exceeding 1100°C. d-nb.info

Controlled decomposition is being achieved through innovative reactor designs and process conditions. A two-stage fluidized-bed decomposition process has been patented, where the first stage operates at 200-400°C to achieve 90-95% decomposition, followed by a second stage at 900-1100°C for complete conversion to alumina. google.com This staged approach allows for better control over the reaction and the properties of the final product. The calcination temperature and duration are critical parameters that determine the residual chlorine content and the phase composition of the alumina. mdpi.com For instance, optimal conditions for producing γ-Al₂O₃ suitable for aluminum production were found to be 900°C for 90 minutes. mdpi.com

The following table outlines the influence of decomposition parameters on alumina properties:

Decomposition ParameterEffect on Alumina PropertiesResearch Objective
TemperatureControls crystal phase (γ vs. α), residual chlorine contentOptimize for desired phase and purity
Atmosphere (e.g., water vapor)Reduces residual chlorine contentEnhance product purity
Heating RateInfluences particle morphology and crackingControl particle size and surface area
Residence TimeAffects the completeness of the decompositionEnsure complete conversion to alumina

Advanced In-Situ Spectroscopic Characterization Under Reaction Conditions

Understanding the reaction mechanisms and the nature of active species at a molecular level is crucial for designing more efficient and selective catalysts and processes. Operando spectroscopy, which involves characterizing a material while it is functioning under real reaction conditions, is a powerful tool for gaining these insights. ethz.chnih.gov

Future research will increasingly employ a suite of advanced in-situ and operando spectroscopic techniques to study reactions involving this compound. Techniques such as Attenuated Total Reflection Infrared (ATR-IR) spectroscopy can be used to monitor the phase transformations of aluminum-containing species under hydrothermal conditions. rsc.org Electrospray Ionization Quadrupole Mass Spectrometry (ESI-Q-MS) and ²⁷Al Nuclear Magnetic Resonance (NMR) spectroscopy are valuable for studying the speciation of aluminum ions in solution, providing insights into the formation of various monomeric and polymeric aluminum hydroxide (B78521) complexes. researchgate.netnih.gov

The combination of multiple spectroscopic techniques in a single experimental setup provides a more comprehensive understanding of the catalytic system. uu.nl For example, combining X-ray Absorption Fine Structure (XAFS) with UV-vis spectroscopy can provide complementary information on the electronic and local atomic structure of a catalyst during a reaction. uu.nl The goal is to create "motion pictures" of catalytic systems at work, revealing the dynamic changes in the catalyst structure and its interaction with reactants. uu.nl

The table below lists some advanced spectroscopic techniques and their potential applications in studying this compound systems:

Spectroscopic TechniqueInformation ObtainedApplication in AlCl₃·6H₂O Research
Operando IR/Raman SpectroscopyVibrational modes of surface species, reaction intermediatesElucidating catalytic mechanisms in organic synthesis
In-situ X-ray Diffraction (XRD)Crystal structure and phase transformationsMonitoring the decomposition of AlCl₃·6H₂O to alumina
In-situ ²⁷Al NMR SpectroscopyCoordination environment of aluminum atomsCharacterizing aluminum species in solution and on catalyst surfaces
Electrospray Ionization Mass Spectrometry (ESI-MS)Identification of ionic species in solutionStudying the hydrolysis and polymerization of aluminum ions

Integration of Machine Learning and AI in Predicting Material Behavior

The vast and complex datasets generated from both experimental and computational studies of materials present an opportunity for the application of machine learning (ML) and artificial intelligence (AI). researchgate.net In the context of this compound, AI and ML can accelerate the discovery and optimization of new materials and processes.

AI can also be employed to analyze complex data from spectroscopic and microscopic characterization. researchgate.net For instance, AI algorithms could identify patterns in operando spectroscopic data that correlate with high catalytic activity, helping to identify the key structural features of an effective catalyst. Furthermore, AI can be used to design novel materials with desired properties. By learning the relationships between composition, structure, and properties, AI models can propose new catalyst formulations or material structures that are likely to exhibit enhanced performance. mpg.de

The following table summarizes the potential applications of AI and Machine Learning in this field:

AI/ML ApplicationObjectiveExpected Outcome
Predictive ModelingPredict material properties from synthesis parametersAccelerated optimization of material synthesis
Data AnalysisIdentify structure-property relationships from large datasetsDeeper understanding of reaction mechanisms and material behavior
Materials DiscoveryPropose novel materials with targeted propertiesDesign of new catalysts and functional materials
Autonomous ExperimentationAutomate the entire research and development cycleSignificant reduction in material development time

Q & A

Q. What are the established methods for synthesizing and purifying aluminium chloride hexahydrate (AlCl₃·6H₂O) in laboratory settings?

this compound is synthesized by dissolving aluminium hydroxide in hydrochloric acid, followed by crystallization via hydrogen chloride saturation at ~20°C to remove impurities like iron(III) chloride . The Solvay process is also employed industrially, involving evaporation and crystal separation . Purification includes dissolution in HCl and reprecipitation under HCl saturation, with recycling of acid solutions . Key purity parameters (e.g., ≤0.5% alkali metals, ≤0.001% Fe) are verified via ICP/AAS .

Q. What structural characteristics distinguish the hexahydrate form from anhydrous AlCl₃?

The hexahydrate adopts an octahedral geometry with six water molecules coordinating the Al³⁺ ion, forming [Al(H₂O)₆]³⁺ cations and Cl⁻ anions . This contrasts with anhydrous AlCl₃, which exists as a layered cubic structure or dimeric Al₂Cl₆ in vapor/liquid phases . The hexahydrate’s crystal structure (density: 2.398 g/cm³, melting point: 100°C with decomposition) is less thermally stable than the anhydrous form (m.p. 192.6°C) .

Q. What safety protocols are critical when handling this compound in laboratory experiments?

The compound reacts violently with bases and can cause respiratory, skin, and eye irritation . Handling requires PPE (gloves, goggles), fume hoods for dust control, and neutralization of spills with sodium bicarbonate. Storage must avoid moisture and temperatures >25°C to prevent decomposition .

Advanced Research Questions

Q. Why is dehydration of AlCl₃·6H₂O to anhydrous AlCl₃ challenging, and what novel methods are under investigation?

Direct heating of the hexahydrate produces Al(OH)₃ and HCl instead of anhydrous AlCl₃ due to hydrolysis . Current methods focus on alcohol-ammonia or double-salt dehydration, but these require rigorous atmospheric control (e.g., inert gas) to avoid rehydration and HCl release . Comparative studies with MgCl₂·6H₂O dehydration suggest potential pathways, but feasibility remains limited by byproduct management .

Q. How can researchers ensure high-purity AlCl₃·6H₂O for sensitive applications, and what analytical techniques are recommended?

Purity verification involves:

  • Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS) to detect trace metals (e.g., Fe ≤1 ppm) .
  • Karl Fischer Titration for water content (42–48% in hydrated form) .
  • X-ray Diffraction (XRD) to confirm crystal structure and absence of anhydrous phase contamination .

Q. What factors influence the hydrolysis reactivity of AlCl₃·6H₂O in aqueous solutions, and how can this be controlled?

Hydrolysis generates HCl and acidic solutions (pH <2 at high concentrations) . Reactivity is concentration-dependent: dilute solutions form [Al(H₂O)₆]³⁺, while excess water promotes Al(OH)₃ precipitation . Buffering with chloride ions (e.g., NaCl) stabilizes the hexahydrate structure, mitigating hydrolysis in synthetic workflows .

Q. How is AlCl₃·6H₂O utilized in experimental models of hyperhidrosis, and what methodological considerations apply?

Preclinical studies use 20–25% AlCl₃·6H₂O in ethanol, applied under occlusion to mimic sweat gland obstruction . Key parameters include application timing (nighttime, low sweat activity), duration (6–8 hours), and post-treatment washing to minimize irritation . Dose-response studies suggest 10% concentrations may improve detection of aluminium allergies in patch tests .

Q. How do contradictions in dehydration studies inform alternative approaches for anhydrous AlCl₃ synthesis?

While traditional methods fail due to hydrolysis , recent proposals include:

  • Coordination with ethers to stabilize AlCl₃ during thermal dehydration.
  • Low-temperature vacuum sublimation to isolate anhydrous AlCl₃ from hexahydrate precursors . These approaches require validation against impurity profiles and scalability constraints .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.